Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate
Description
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is a tertiary amine-containing ester with a branched propanoate backbone. Its structure features:
- A methyl ester group at the C1 position.
- A methyl substituent at the C2 position.
- A 2-(dimethylamino)ethylamino group at the C3 position.
This compound is structurally related to intermediates in pharmaceutical synthesis and polymerization processes, as suggested by analogs in the evidence (e.g., sumatriptan-related compounds in and RAFT polymerization agents in ).
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)ethylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(9(12)13-4)7-10-5-6-11(2)3/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBMSQMMLAQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the brominated carbon, displacing bromide. A base, such as potassium carbonate or triethylamine, neutralizes HBr byproducts, driving the reaction to completion. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile or dimethylformamide (DMF) |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 12–24 hours |
| Molar Ratio (Ester:Amine) | 1:1.2 |
For example, a 74% yield was achieved using methyl 2-bromo-2-methylpropanoate (9.66 mmol) and 2-(dimethylamino)ethylamine (11.6 mmol) in acetonitrile with K2CO3 at 70°C for 18 hours.
Purification and Isolation
Crude products are purified via flash chromatography using gradients of ethyl acetate in petroleum ether (e.g., 0–30% v/v). The product elutes as a colorless oil, with characterization confirmed by 1H NMR (δ 1.27 ppm for methyl groups) and mass spectrometry (observed [M+H]+ at m/z 243.37).
Alternative Pathways: Reductive Amination and Mitsunobu Reactions
Reductive Amination of Methyl 2-Methyl-3-oxopropanoate
A two-step approach involves condensing methyl 2-methyl-3-oxopropanoate with 2-(dimethylamino)ethylamine followed by reduction. Sodium cyanoborohydride or hydrogen gas (H2/Pd-C) facilitates imine reduction:
This method avoids halogenated intermediates but requires anhydrous conditions and yields 55–65%.
Mitsunobu Reaction for Stereoselective Synthesis
For enantiomerically pure products, the Mitsunobu reaction couples 2-(dimethylamino)ethanol with a protected 3-hydroxy-2-methylpropanoate. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the transformation:
Yields exceed 70%, but scalability is limited by reagent cost.
Industrial-Scale Production and Process Optimization
Batch reactors (50–500 L) enable kilogram-scale synthesis. Key parameters include:
| Factor | Optimization Strategy |
|---|---|
| Solvent Reuse | DMF recovery via distillation |
| Catalyst | KI (0.1 equiv) to enhance rate |
| Workup | Aqueous NaHCO3 wash to remove HBr |
| Final Purification | Short-path distillation under vacuum |
A pilot study achieved 85% purity post-distillation, with >99% purity after recrystallization from hexane/ethyl acetate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–80 | 95–99 | High | Moderate |
| Reductive Amination | 55–65 | 90–95 | Medium | Low |
| Mitsunobu Reaction | 70–75 | 98–99 | Low | High |
Nucleophilic substitution remains the preferred method due to its simplicity and scalability, whereas Mitsunobu reactions are reserved for stereochemical precision.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and temperatures ranging from -20 to 25°C.
Substitution: Halides, nucleophiles; reaction conditions include solvents like dichloromethane or ethanol and temperatures ranging from 0-50°C.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various conditions, particularly cancer and viral infections.
- Anticancer Activity : Research indicates that derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, a study reported IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
- Antiviral Properties : The compound has demonstrated efficacy against hepatitis B virus (HBV), indicating its potential as a lead compound for antiviral therapies .
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new chemical entities.
- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions, allowing the formation of various derivatives with altered biological activities .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-(4-fluorophenyl)-2-methylpropanoate | Fluorine substitution | Potential HDAC inhibition | Enhanced electronic properties |
| Methyl 3-(4-bromophenyl)-2-methylpropanoate | Bromine substitution | Similar HDAC inhibition potential | Larger steric effects |
| Methyl 3-{[2-(morpholino)ethyl]amino}-2-methylpropanoate | Morpholine substitution | Antiproliferative activity | Different nitrogen heterocycle |
The inclusion of dimethylamino and methyl ester functional groups significantly enhances the biological activity of this compound compared to its analogs lacking such features.
Antiproliferative Activity
A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Modifications to the structure were found to enhance potency against specific cancer types .
Mechanistic Studies
Investigations revealed that these compounds could effectively inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer growth and proliferation . This mechanism is crucial for their anticancer properties.
In Vivo Efficacy
Preclinical studies demonstrated that certain derivatives exhibited promising results in vivo, indicating their potential for further development as therapeutic agents against cancer and viral infections .
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, facilitating electron transfer processes. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, thereby stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Methyl 3-(dimethylamino)-2-methylpropanoate ()
Structural Differences :
- Lacks the ethylamino bridge between the dimethylamino group and the propanoate backbone. Molecular Formula: C₈H₁₅NO₂ (vs. C₁₀H₂₁N₂O₂ for the target compound). Key Properties:
- Smaller molecular weight (161.21 g/mol vs. 217.29 g/mol).
- Simpler tertiary amine structure may enhance solubility in organic solvents. Applications: Likely used as a monomer or intermediate in polymer synthesis (analogous to RAFT agents in ).
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate ()
Structural Differences :
- Replaces the dimethylaminoethyl group with a diethoxyethylamino group. Molecular Formula: C₁₁H₂₃NO₄ (vs. C₁₀H₂₁N₂O₂). Key Properties:
- Ethoxy groups increase hydrophobicity and alter reactivity compared to dimethylamino substituents.
- Higher molecular weight (233.30 g/mol) may reduce volatility.
Applications : Serves as a building block in organic synthesis, particularly for heterocycles (similar to ).
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride ()
Structural Differences :
- Ethyl ester (vs. methyl) and a 4-methoxyphenyl substituent at C2.
- Exists as a hydrochloride salt. Molecular Formula: C₁₄H₂₂ClNO₃ (287.78 g/mol). Key Properties:
- Salt form enhances water solubility compared to the target compound.
- Applications: Likely a precursor for antidepressants (venlafaxine derivatives).
Methyl 3-amino-2-(aminomethyl)propanoate ()
Structural Differences :
- Contains primary amino groups at C3 and C2-aminomethyl, lacking dimethylaminoethyl functionality. Molecular Formula: C₅H₁₂N₂O₂ (132.16 g/mol). Key Properties:
- Polar primary amines increase hydrophilicity.
- Potential for crosslinking or coordination chemistry. Applications: Intermediate in peptide synthesis or metal-organic frameworks.
3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid ()
Structural Differences :
- Replaces the dimethylaminoethylamino group with a 2-aminoethylsulfanyl group.
- Carboxylic acid (vs. ester) terminus. Molecular Formula: C₆H₁₃NO₂S (163.24 g/mol). Key Properties:
- Thioether linkage provides stability against hydrolysis.
- Acidic group enables salt formation or conjugation. Applications: Potential use in biodegradable polymers or prodrugs.
Research Implications
- The dimethylaminoethylamino group in the target compound may enhance pH-dependent solubility, making it suitable for controlled-release formulations (inferred from sumatriptan-related compounds in ).
- Structural analogs with aromatic or thioether groups (e.g., ) highlight the versatility of propanoate derivatives in tailoring physicochemical properties.
- The absence of direct pharmacological data underscores the need for further studies on the target compound’s bioactivity and stability.
Biological Activity
Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate, with the molecular formula C12H30N4, is an aliphatic tertiary amine notable for its quadridentate ligand properties. This compound is primarily utilized in atom transfer radical polymerization (ATRP) and exhibits significant biological activity, particularly in the context of enzyme inhibition and metal ion coordination.
The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions. These complexes facilitate redox reactions and electron transfer processes, making the compound a valuable ligand in various biochemical applications. The coordination occurs via nitrogen atoms, enhancing the reactivity and stability of metal centers involved in catalytic processes.
Research Findings
Recent studies have highlighted the compound's potential in pharmacological applications. Notably, it has been investigated for its inhibitory effects on specific kinases, which are crucial in cellular signaling pathways. For instance, a study demonstrated that compounds related to this compound exhibited significant inhibitory activity against PIP4K2A, a kinase involved in phosphoinositide metabolism .
Table: Summary of Biological Activity Studies
Case Studies
- Inhibition of PIP4K2A : A specific derivative of this compound was tested for its ability to inhibit PIP4K2A. The study reported an IC50 value of 5.5 nM in biochemical assays, demonstrating its potential as a therapeutic agent against diseases involving dysregulated kinase activity .
- Metal Complex Formation : Investigations into the compound's ability to form complexes with transition metals revealed that it enhances catalytic efficiency in reactions involving electron transfer. This property is particularly useful in synthetic chemistry and materials science applications .
Table: Comparison of Ligands
| Compound Name | Structure Type | Coordination Ability | Applications |
|---|---|---|---|
| This compound | Quadridentate | High | ATRP, enzyme inhibition |
| Tris(2-dimethylaminoethyl)amine | Tridentate | Moderate | Catalysis |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Bidentate | Low | Solvent, ligand exchange |
This compound stands out due to its quadridentate nature, allowing for more stable and versatile complexes compared to simpler bidentate ligands like TMEDA.
Q & A
Q. What are the critical steps in synthesizing Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2-methylpropanoate derivatives with 2-(dimethylamino)ethylamine. This step often employs palladium on carbon (Pd/C) as a catalyst and triethylamine as a base to facilitate nucleophilic substitution .
- Step 2 : Esterification or transesterification to introduce the methyl ester group, requiring anhydrous conditions and controlled temperatures (e.g., 60–80°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the product, with purity confirmed via HPLC (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the amine and ester functionalities. For example, the dimethylamino group shows a singlet at ~2.2 ppm (δ) for the six equivalent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 231.18) and fragmentation patterns .
- HPLC : Used to assess purity (>95%) and detect impurities such as unreacted amines or ester hydrolysis products .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature Sensitivity : Degrades above 40°C, forming hydrolysis products (e.g., carboxylic acid derivatives). Store at 2–8°C in airtight containers .
- pH Sensitivity : Stable in neutral to slightly alkaline conditions (pH 7–9). Acidic conditions (pH <5) promote ester hydrolysis, while strong bases (pH >10) degrade the dimethylamino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-Response Analysis : Conduct in vitro assays (e.g., enzyme inhibition or receptor binding) across a broad concentration range (nM to mM) to identify non-linear effects .
- Pathway-Specific Assays : Use siRNA or CRISPR to isolate pathways (e.g., NF-κB or MAPK) implicated in conflicting results .
- Meta-Analysis : Compare structural analogs (e.g., ethyl esters or dimethylamino variants) to identify substituent effects on activity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Models binding to targets like G protein-coupled receptors (GPCRs) or ion channels. For example, the dimethylamino group shows strong electrostatic interactions with aspartate residues in GPCR binding pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic interactions .
- QSAR Models : Correlate substituent modifications (e.g., ester chain length) with activity using descriptors like logP and polar surface area .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Ester Hydrolysis Resistance : Replace the methyl ester with a tert-butyl group to reduce susceptibility to esterases .
- Bioisosteric Replacement : Substitute the dimethylamino group with a piperazine ring to improve solubility and blood-brain barrier penetration .
- Prodrug Strategies : Introduce a phosphate group on the amine for targeted release in acidic environments (e.g., tumor tissues) .
Key Considerations for Experimental Design
- Contradiction Mitigation : Use standardized assays (e.g., NIH/3T3 cells for cytotoxicity) to ensure cross-study comparability .
- Stereochemical Control : Monitor racemization during synthesis via chiral HPLC, as enantiomers may exhibit divergent biological activities .
- Toxicity Screening : Prioritize Ames tests and hepatocyte viability assays to identify genotoxic or hepatotoxic risks early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
